molecular formula C14H16N2O4 B11953346 1-(2,5-Dimethoxyphenyl)-3-furfurylurea

1-(2,5-Dimethoxyphenyl)-3-furfurylurea

Cat. No.: B11953346
M. Wt: 276.29 g/mol
InChI Key: DCXWCXBFJHVEPY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-furfurylurea is an organic compound that features a unique combination of a dimethoxyphenyl group and a furfurylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea typically involves the reaction of 2,5-dimethoxyaniline with furfuryl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-furfurylurea can undergo various chemical reactions, including:

    Oxidation: The furfuryl group can be oxidized to form a furan-2-carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-furfurylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

    2,5-Dimethoxyphenethylamine: A compound with similar structural features but different pharmacological properties.

    Furfurylamine: Shares the furfuryl group but lacks the urea linkage.

Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-furfurylurea is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea

InChI

InChI=1S/C14H16N2O4/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17)

InChI Key

DCXWCXBFJHVEPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2

Origin of Product

United States

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